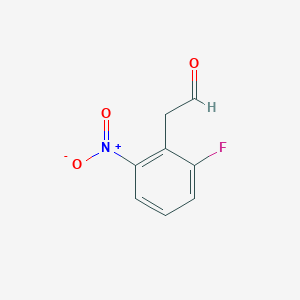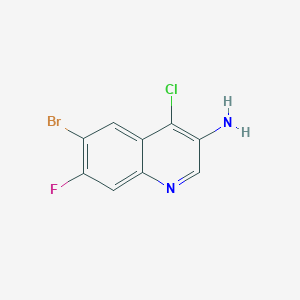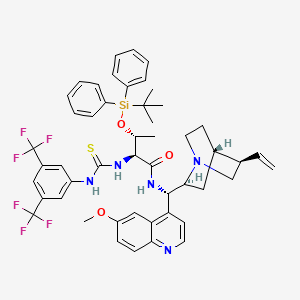
(2-Bromo-pyridin-4-yloxy)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-pyridin-4-yloxy)-acetic acid typically involves the reaction of 2-bromo-4-hydroxypyridine with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and purity. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromo-pyridin-4-yloxy)-acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming pyridin-4-yloxy-acetic acid.
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Pyridin-4-yloxy-acetic acid.
Substitution: Various substituted pyridin-4-yloxy-acetic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Bromo-pyridin-4-yloxy)-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (2-Bromo-pyridin-4-yloxy)-acetic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary but often include key enzymes in metabolic pathways or signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Bromo-pyridin-3-yloxy)-acetic acid
- (2-Bromo-pyridin-4-yl)carbamic acid tert-butyl ester
- (2-Bromo-pyridin-3-yl)carbamic acid tert-butyl ester
Uniqueness
(2-Bromo-pyridin-4-yloxy)-acetic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of specialized chemicals and pharmaceuticals.
Propriétés
Formule moléculaire |
C7H6BrNO3 |
|---|---|
Poids moléculaire |
232.03 g/mol |
Nom IUPAC |
2-(2-bromopyridin-4-yl)oxyacetic acid |
InChI |
InChI=1S/C7H6BrNO3/c8-6-3-5(1-2-9-6)12-4-7(10)11/h1-3H,4H2,(H,10,11) |
Clé InChI |
UUBIYMJSNJFDSJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1OCC(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



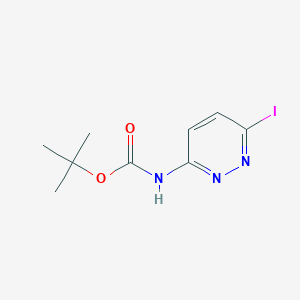
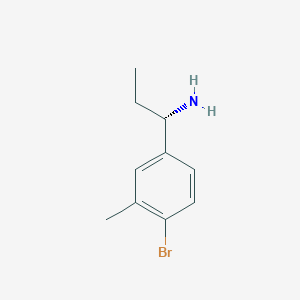
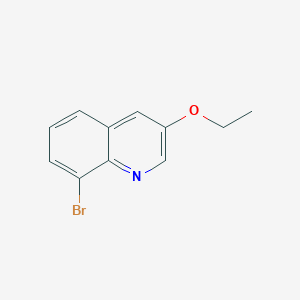
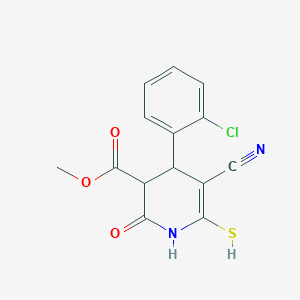
![(1R,2R,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12954000.png)
![tert-Butyl 5-fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12954004.png)

